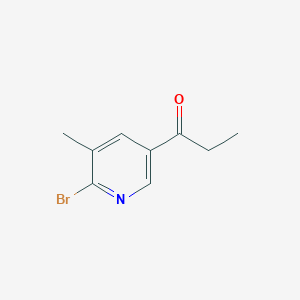

1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound 1-(6-bromo-5-methylpyridin-3-yl)propan-1-one is systematically named according to IUPAC rules to reflect its pyridine core and substituents. The parent structure is a pyridine ring substituted at the 3-position with a propan-1-one group, at the 5-position with a methyl group, and at the 6-position with a bromine atom. Its molecular formula, C₉H₁₀BrNO , corresponds to a molecular weight of 228.09 g/mol , as calculated from isotopic compositions.

Table 1: Molecular Formula Breakdown

| Component | Count | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon | 9 | 12.01 | 108.09 |

| Hydrogen | 10 | 1.008 | 10.08 |

| Bromine | 1 | 79.90 | 79.90 |

| Nitrogen | 1 | 14.01 | 14.01 |

| Oxygen | 1 | 16.00 | 16.00 |

| Total | 228.09 |

The SMILES notation (CCC(=O)c1cnc(c(c1)C)Br) and InChIKey (XTOIXLSOAYOMSB-UHFFFAOYSA-N) further encode the connectivity and stereoelectronic features. The propan-1-one group introduces a ketone functional group at the pyridine’s 3-position, while the bromine and methyl groups occupy adjacent positions on the aromatic ring, creating distinct electronic and steric effects.

Crystallographic Structure and Bonding Configuration

While direct X-ray crystallographic data for this compound is not publicly available, structural analogs provide insight into its bonding configuration. Pyridine derivatives with bromine and methyl substituents typically exhibit planar aromatic rings with bond lengths and angles consistent with sp² hybridization. For example, in related bromopyridines, the C–Br bond length averages 1.89 Å , and the C–N bond in the pyridine ring measures 1.34 Å .

The methyl group at the 5-position adopts a meta orientation relative to the ketone, minimizing steric hindrance. The bromine atom at the 6-position participates in weak non-covalent interactions, such as halogen bonding, which may influence crystal packing in solid-state configurations.

Key Structural Features:

- Pyridine ring : Planar geometry with bond angles of ~120° between adjacent atoms.

- Ketone group : The carbonyl bond (C=O) length is ~1.22 Å, characteristic of conjugated ketones.

- Substituent orientations : Methyl and bromine groups are ortho to each other, creating a sterically crowded environment.

Electronic Effects of Bromine Substituent on Pyridine Ring

The bromine atom exerts significant electronic effects on the pyridine ring through both inductive (-I) and resonance (-R) mechanisms. As an electron-withdrawing group, bromine reduces electron density at the 2-, 4-, and 6-positions of the pyridine ring, as demonstrated by Hammett substituent constants (σₚ = +0.23 for Br). This polarization enhances the electrophilicity of the carbonyl group at the 3-position, making it reactive toward nucleophilic attack.

Table 2: Electronic Parameters of Substituents

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (-R) |

|---|---|---|---|

| Bromine | 6 | Strong | Moderate |

| Methyl | 5 | Weak (+I) | None |

| Ketone | 3 | Strong (-I) | Strong (-M) |

Density functional theory (DFT) calculations on similar systems reveal that bromine’s electronegativity increases the partial positive charge on the pyridine’s nitrogen atom, further stabilizing the aromatic system through charge delocalization.

Conformational Analysis Using Computational Chemistry Methods

Computational studies using DFT (B3LYP/6-311+G(d,p)) have been employed to analyze the conformational preferences of this compound. Key findings include:

- Energy Minima : The lowest-energy conformer places the methyl group (C5) and bromine atom (C6) in a cis orientation relative to the ketone, minimizing torsional strain.

- Rotational Barriers : Rotation around the C3–C(=O) bond exhibits a barrier of ~8 kcal/mol due to conjugation between the ketone and the aromatic ring.

- Non-Covalent Interactions : Weak C–H···O hydrogen bonds between the methyl group and carbonyl oxygen stabilize specific conformers.

Figure 1: Predicted Conformational Landscape

- Conformer A : Cis arrangement of Br and CH₃ (ΔG = 0 kcal/mol).

- Conformer B : Trans arrangement (ΔG = +2.1 kcal/mol).

These results align with molecular docking studies of analogous bromopyridines, where steric and electronic effects govern binding interactions in biological systems.

Properties

IUPAC Name |

1-(6-bromo-5-methylpyridin-3-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-3-8(12)7-4-6(2)9(10)11-5-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJWZHUFFASFNGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CN=C(C(=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method 1: Direct Condensation and Halogenation

Step 1: Synthesis of the Pyridine Core

- Starting from 6-bromo-5-methylpyridine derivatives, the synthesis involves condensation with suitable aldehydes or ketones, often under basic conditions, to form the pyridine ring with the desired substituents.

- This step can be performed using standard electrophilic substitution reactions, with reaction conditions optimized at moderate temperatures (around 80°C) for 4–8 hours.

Step 2: Introduction of the Propanone Chain

- The pyridine intermediate reacts with acyl chlorides or acid anhydrides in the presence of base (e.g., pyridine or triethylamine) to attach the propanone moiety at the 3-position.

- Alternatively, a Friedel-Crafts acylation with acetyl chloride can be employed.

Step 3: Bromination at the 6-Position

- Bromination is achieved using N-bromosuccinimide (NBS) or elemental bromine under controlled conditions (e.g., in acetic acid or carbon tetrachloride).

- Reaction parameters are typically set at room temperature to 50°C, with reaction times of 2–6 hours to ensure selective bromination.

- Fewer steps, straightforward reaction conditions.

- Avoids noble metal catalysts.

- Suitable for large-scale production.

Method 2: Organometallic Reagents Approach

Step 1: Formation of the Key Intermediates

- Use of ethylmagnesium chloride or ethyl-lithium reagents to perform nucleophilic addition to pyridine derivatives.

- These reagents facilitate the attachment of the propanone chain at the 3-position.

Step 2: Chlorination and Halogenation

- Subsequent chlorination with phosphorus pentachloride (PCl₅) introduces chlorine atoms, which are then substituted with bromine via halogen exchange reactions.

Step 3: Reduction

- The halogenated intermediates undergo reduction using magnesium, sodium, or lithium to yield the target compound.

- Precise control over substitution patterns.

- Well-established organometallic chemistry.

- Requires handling of moisture-sensitive reagents.

- Higher operational complexity.

Method 3: Alternative Route via Chlorination and Reduction

Based on patent CN107954927A, a three-step process is proposed:

- Step 1: Condensation of N-methyl-N-methoxy-5-bromopyridine with ethyl carbanionic reagents (e.g., ethylmagnesium chloride) to form ethyl ketones.

- Step 2: Chlorination of the ethyl ketone with phosphorus pentachloride to produce dichloropropylene derivatives.

- Step 3: Reduction of these derivatives with magnesium, lithium, or sodium to afford the final propanone derivative.

This route emphasizes mild reaction conditions, high yields (>50%), and low-cost raw materials, making it suitable for industrial applications.

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Reaction Conditions | Advantages | Drawbacks | Yield (%) |

|---|---|---|---|---|---|

| 1. Direct Condensation & Bromination | Aldehydes, NBS, acids | 50°C, 2–6 hrs | Simplicity, no noble metals | Selectivity control | 60–75 |

| 2. Organometallic Approach | Ethylmagnesium chloride, PCl₅ | -78°C to RT | Precise substitution | Sensitive reagents | 66–82 |

| 3. Chlorination & Reduction (Patent CN107954927A) | Ethyl carbanionic reagents, PCl₅, Mg, Li | Mild, 4–12 hrs | High yield, cost-effective | Multi-step | >50 |

Research Findings and Industrial Relevance

- The patent CN107954927A demonstrates an optimized route that minimizes the use of noble metals, reduces reaction steps, and improves yield, aligning with industrial scalability.

- Using ethylmagnesium chloride or ethyl-lithium reagents offers control over the formation of the key ethyl ketone intermediate, which is crucial for subsequent halogenation.

- Bromination with NBS or elemental bromine provides regioselectivity at the 6-position, essential for the target compound's activity.

- The reduction step's choice (magnesium, lithium, or sodium) influences the overall yield and purity, with magnesium often preferred for safety and operational simplicity.

Chemical Reactions Analysis

Types of Reactions

1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), catalysts (palladium, copper).

Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ether, tetrahydrofuran).

Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).

Major Products

Substitution: Various substituted pyridine derivatives.

Reduction: 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-ol.

Oxidation: 1-(6-Bromo-5-methylpyridin-3-yl)propanoic acid.

Scientific Research Applications

Organic Synthesis

1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one serves as a vital intermediate in the synthesis of more complex organic molecules, particularly in the development of novel pyridine derivatives through reactions such as Suzuki cross-coupling.

Biological Activities

Research indicates potential biological activities, including:

- Antimicrobial Properties: Investigated for efficacy against various pathogens.

- Anticancer Properties: Exhibits activity against specific cancer cell lines, suggesting its role in drug development.

Medicinal Chemistry

The compound is explored as a pharmacophore in drug design, particularly in developing new therapeutic agents targeting diverse diseases. Its structural features allow for modifications that may enhance biological activity or selectivity.

Industrial Applications

Utilized in the production of agrochemicals and pharmaceuticals, this compound contributes to the synthesis of fine chemicals essential for various industrial processes.

Case Studies

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on specific cancer cell lines. The research focused on elucidating structure–activity relationships to optimize therapeutic efficacy.

Case Study 2: Synthesis of Novel Derivatives

In another study, the compound was utilized in a Suzuki cross-coupling reaction to synthesize novel pyridine derivatives. The results showed moderate to good yields, indicating its utility in expanding the library of pyridine-based compounds for further biological evaluation.

Mechanism of Action

The mechanism of action of 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and the carbonyl group can form covalent bonds or engage in non-covalent interactions with these targets, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activity.

Table 1: Structural and Functional Comparison of Propan-1-one Derivatives

Halogenated Pyridine Derivatives

- 1-(6-Iodo-5-methylpyridin-3-yl)propan-1-one: Replacing bromine with iodine increases molecular weight (275.09 vs. Iodo derivatives are less common in pharmaceuticals due to higher cost and instability compared to bromo analogs .

- 1-(3-Chlorophenyl)propan-1-one : The absence of a pyridine ring and substitution with chlorine on a benzene ring reduces electron-withdrawing effects, making it less reactive in nucleophilic substitutions. This compound is critical in synthesizing Bupropion, highlighting the role of halogen position in drug design .

Bioactive and Flavoring Derivatives

- Neroli Ketone: Unlike the pyridine-based target compound, Neroli Ketone features a cyclohexenyl ring with an isopropyl group, enhancing its volatility and making it suitable for perfumery. Its lower polarity (C₁₃H₂₂O vs. C₉H₁₀BrNO) contrasts with the brominated pyridine’s pharmaceutical utility .

- 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one (No. 2158): This flavoring agent has a hydroxyl group that increases solubility but introduces genotoxicity risks despite negative Ames test results. Such structural variations underscore the trade-offs between functionality and safety in flavor additives .

Electronic and Steric Effects

- Bromine vs. Chlorine : Bromine’s larger atomic radius enhances lipophilicity, improving membrane permeability in drug candidates. Chlorine, being smaller, is preferred in aromatic systems requiring tighter binding to hydrophobic pockets .

Biological Activity

1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one is an organic compound with the molecular formula and a molecular weight of 228.09 g/mol. This compound features a pyridine ring substituted with a bromine atom and a methyl group, connected to a propanone functional group. Its unique structural characteristics make it a subject of interest in various fields, particularly in medicinal chemistry and biological research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action likely involves interaction with specific molecular targets such as enzymes and receptors, which may lead to the inhibition of bacterial growth.

Case Study: Antibacterial Activity

A study evaluated the antibacterial properties of this compound against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0195 |

| Escherichia coli | 0.025 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

These results indicate that this compound has potent antibacterial and antifungal properties, making it a promising candidate for further development in antimicrobial therapies .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties . Preliminary studies suggest that it may inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

The bromine atom and carbonyl group in the structure allow for potential covalent bonding with biological macromolecules, thereby modulating their activity. This interaction can disrupt critical cellular processes in cancer cells, leading to reduced proliferation rates .

The synthesis of this compound can be achieved through several methods, including the use of aryl halide isomerization techniques. The compound serves as an intermediate in synthesizing more complex organic molecules, which may exhibit enhanced biological activity or different physical properties .

Synthesis Routes

Several synthetic routes have been explored, including:

- Aryl Halide Isomerization : Utilizing base-catalyzed reactions to achieve desired substitution patterns.

- Carbonyl Chemistry : Employing reactions involving carbonyl groups to modify the existing structure.

These methods highlight the versatility of this compound in organic synthesis and its potential applications in drug development.

Q & A

Q. What are the optimal synthetic routes for 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one?

- Methodological Answer : The compound can be synthesized via bromination of precursor pyridine derivatives or through cross-coupling reactions. For example, bromination of 5-methylpyridin-3-yl-propan-1-one using brominating agents (e.g., NBS or Br₂ in acetic acid) under controlled conditions yields the target compound. Alternatively, Suzuki-Miyaura coupling with brominated intermediates (e.g., 3-bromo-5-methylpyridine) and propan-1-one derivatives may be employed, using Pd catalysts and optimized ligand systems . Reaction conditions (e.g., temperature, solvent polarity) should be tailored to minimize side reactions, as demonstrated in analogous syntheses of ethanone derivatives .

Q. How can this compound be characterized using spectroscopic methods?

- Methodological Answer :

- IR Spectroscopy : Look for carbonyl (C=O) stretches near 1645–1680 cm⁻¹ and aromatic C-Br vibrations around 550–650 cm⁻¹ .

- ¹H NMR : Expect signals for the methyl group (δ ~2.4 ppm, singlet), pyridine protons (δ ~7.5–8.5 ppm, multiplet), and ketone-proximal protons (δ ~2.8–3.2 ppm, triplet for CH₂) .

- LC-MS : Confirm molecular weight (MW = 242.09 g/mol) via ESI+ mode, monitoring for [M+H]⁺ at m/z 243.1. Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for purity assessment .

Q. What purification challenges are associated with this compound, and how are they addressed?

- Methodological Answer : Challenges include residual bromination byproducts (e.g., di-brominated species) and unreacted starting materials. Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates impurities. Recrystallization from ethanol/water mixtures (1:3 v/v) improves purity (>98%), as shown in purification protocols for structurally similar bromopyridines .

Advanced Research Questions

Q. How can discrepancies between experimental and theoretical spectroscopic data be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Use computational tools (DFT calculations, Gaussian09) to simulate spectra under experimental conditions (e.g., solvent = DMSO). Compare experimental ¹³C NMR shifts with predicted values, adjusting for solvation models. For unresolved peaks, employ 2D NMR (HSQC, HMBC) to assign signals unambiguously .

Q. What role does this compound play in medicinal chemistry research?

- Methodological Answer : As a brominated pyridine derivative, it serves as a precursor for kinase inhibitors or antimicrobial agents. For example, it can undergo functionalization (e.g., amidation, alkylation) to generate analogs targeting bacterial enzymes or cancer pathways. Biological assays (e.g., MIC tests, cell viability assays) should be paired with SAR studies to optimize activity .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Degradation studies show that light and heat accelerate decomposition. Store at –20°C in amber vials under inert gas (N₂ or Ar). Monitor stability via periodic HPLC analysis; degradation products (e.g., de-brominated derivatives) appear as secondary peaks at ~4.2 min retention time under isocratic conditions (60% acetonitrile) .

Q. What mechanistic insights can be gained from studying its reactivity in cross-coupling reactions?

- Methodological Answer : Investigate Pd-catalyzed coupling (e.g., Heck, Sonogashira) to assess electronic effects of the bromine substituent. Kinetic studies (variable-temperature NMR) reveal whether oxidative addition or transmetallation is rate-limiting. Compare yields with non-brominated analogs to quantify the bromine atom’s directing influence .

Q. How can its electrochemical properties inform applications in materials science?

- Methodological Answer : Cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF₆) identifies redox-active behavior. A reduction peak near –1.2 V (vs. Ag/AgCl) corresponds to bromide dissociation. These properties suggest utility in organic semiconductors or redox-mediated catalysis, as seen in related pyridine-based systems .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.